molecular formula C13H20BNO5S B1434246 (3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 874459-67-3

(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No. B1434246
M. Wt: 313.2 g/mol
InChI Key: LLKPHLFSLBBUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid” is a chemical substance with the CAS Number 874459-67-3 . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular formula of this compound is C13H20BNO5S . The molecular weight is 313.2 g/mol .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 540.9±60.0 °C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Catalysis in Organic Reactions

Boronic acids, including derivatives like (3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid, play a significant role in organic chemistry, especially in catalysis. They are used to catalyze a range of reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, enabling the synthesis of complex, functionalized molecules (Hashimoto, Gálvez, & Maruoka, 2015).

Formation of Cationic Rhodium Complexes

In inorganic chemistry, derivatives of boronic acids are involved in forming cationic rhodium complexes with tetraarylpentaborates. This process highlights the utility of boronic acids in synthesizing new materials with distinct chemical properties (Nishihara, Nara, & Osakada, 2002).

Macrocyclic Chemistry

Boronic acid derivatives are also crucial in macrocyclic chemistry. They are used to create complex macrocyclic compounds, which have applications in various fields, including materials science and pharmaceuticals (Fárfan et al., 1999).

Sensing Applications

In the field of sensing, boronic acids are increasingly utilized due to their ability to interact with diols and Lewis bases, making them effective in detecting various substances. This includes applications in biological labeling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).

Fluorescence and Photophysical Properties

Research into the photophysical properties of boronic acid derivatives like 3-Methoxyphenyl boronic acid (3MPBA) has been conducted to understand their behavior in different solvents. This research is crucial for developing new materials with specific optical properties, which can be applied in fields such as material science and sensor technology (Muddapur et al., 2016).

Food Industry Applications

In the food industry, the unique properties of boronic acids are explored for the specific reduction of fructose in food matrices, showing the potential of these compounds in modifying food composition and possibly in food preservation or processing (Pietsch & Richter, 2016).

Safety And Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

[3-(cyclohexylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO5S/c1-20-12-8-7-10(14(16)17)9-13(12)21(18,19)15-11-5-3-2-4-6-11/h7-9,11,15-17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKPHLFSLBBUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(N-cyclohexylsulfamoyl)-4-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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